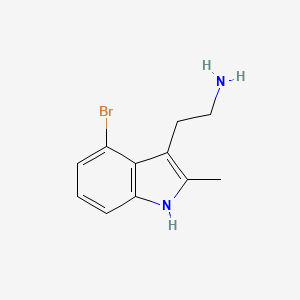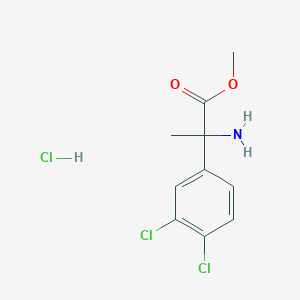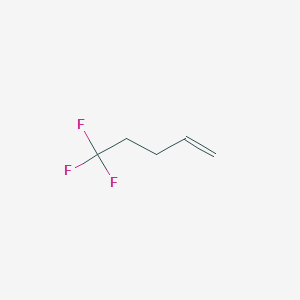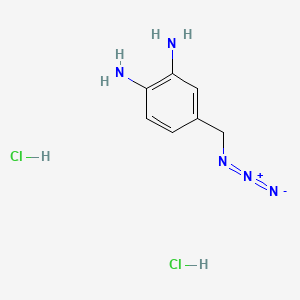
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of an azidomethyl group attached to a benzene ring, which is further substituted with two amino groups. This compound is often used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 4-(Azidomethyl)benzene-1,2-diaminedihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Azidation: The methyl group is introduced and subsequently converted to an azidomethyl group using sodium azide under specific reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas, sodium azide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the labeling and tracking of biomolecules.
Industry: The compound is used in the production of various materials and chemicals, contributing to advancements in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Azidomethyl)benzene-1,2-diaminedihydrochloride involves its interaction with molecular targets through its azido and amino groups. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies.
Comparación Con Compuestos Similares
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride can be compared with other similar compounds, such as:
4-(Azidomethyl)benzene-1,3-diaminedihydrochloride: Similar structure but with different substitution pattern on the benzene ring.
4-(Azidomethyl)benzene-1,4-diaminedihydrochloride: Another isomer with different substitution pattern.
4-(Bromomethyl)benzene-1,2-diaminedihydrochloride: Contains a bromomethyl group instead of an azidomethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azido group, which imparts distinct reactivity and applications.
Propiedades
Fórmula molecular |
C7H11Cl2N5 |
|---|---|
Peso molecular |
236.10 g/mol |
Nombre IUPAC |
4-(azidomethyl)benzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H9N5.2ClH/c8-6-2-1-5(3-7(6)9)4-11-12-10;;/h1-3H,4,8-9H2;2*1H |
Clave InChI |
RDOOBXDEJCWJCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN=[N+]=[N-])N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



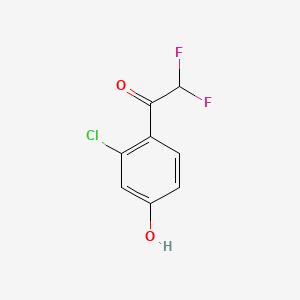



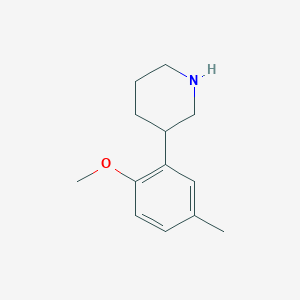
![1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600089.png)
![tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)
